molecular formula C12H21NO3 B6190807 rac-tert-butyl (1R,4S,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 2165939-46-6

rac-tert-butyl (1R,4S,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B6190807
CAS No.: 2165939-46-6
M. Wt: 227.3
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Description

The compound "rac-tert-butyl (1R,4S,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate" is an intriguing molecule that belongs to the category of bicyclic compounds with potential applications in various fields of science. Its structural uniqueness lies in the combination of the azabicyclo heptane framework and the tert-butyl ester group, making it a versatile compound for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (1R,4S,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves multiple steps, often starting with the construction of the azabicyclo heptane core. This can be achieved through cycloaddition reactions, often utilizing aziridine and a suitable diene. Following the formation of the core, tert-butyl esterification is typically performed using tert-butyl bromoacetate in the presence of a base, under conditions such as reflux in an aprotic solvent.

Industrial Production Methods: On an industrial scale, the production often mirrors laboratory methods but with optimizations for yield and scalability. Continuous flow reactions, usage of automated reactors, and optimization of catalysts and solvents are common approaches to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The hydroxymethyl group in rac-tert-butyl (1R,4S,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo oxidation to form carboxylic acid derivatives.

  • Reduction: Reductive amination is a common reaction, especially when introducing various substituents on the nitrogen atom.

  • Substitution: Nucleophilic substitutions can occur, particularly on the hydroxymethyl group.

Common Reagents and Conditions

  • Oxidation: Reagents such as Jones reagent or PCC (pyridinium chlorochromate) under mild conditions.

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in dry solvents.

  • Substitution: Nucleophiles like alkyl halides in the presence of base catalysts.

Major Products Formed

  • Oxidation leads to carboxylic acids or ketones.

  • Reduction typically results in alkylated derivatives.

  • Substitution reactions yield a range of functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Rac-tert-butyl (1R,4S,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is valuable in synthetic organic chemistry for the development of new bicyclic compounds. Its unique structure allows for the exploration of stereochemistry and the creation of complex molecules.

Biology: In biological studies, this compound serves as a scaffold for designing enzyme inhibitors or receptor modulators. Its rigid bicyclic structure aids in high-affinity binding to biological targets.

Medicine: Medically, derivatives of this compound are investigated for their potential as pharmaceutical agents, particularly in the development of drugs targeting the central nervous system.

Industry: Industrial applications include its use as an intermediate in the synthesis of more complex molecules, facilitating the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism by which rac-tert-butyl (1R,4S,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate exerts its effects varies based on its specific use. In enzyme inhibition, the compound binds to the active site of enzymes, preventing substrate binding and subsequent catalysis. Molecular targets often include enzymes with rigid binding sites that complement the bicyclic structure of the compound. Pathways affected can range from metabolic to signaling pathways, depending on the specific enzyme or receptor targeted.

Comparison with Similar Compounds

Comparison with Other Compounds: Similar compounds include other bicyclic structures with ester or hydroxymethyl groups. rac-tert-butyl (1R,4S,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate stands out due to its specific steric configuration and combination of functional groups, which offer unique reactivity and binding properties.

List of Similar Compounds

  • Bicyclo[2.2.1]heptane-2-carboxylic acid derivatives

  • Azabicyclo[2.2.1]heptane compounds with various ester groups

  • Compounds with similar hydroxymethyl substituents on a bicyclic framework

Properties

CAS No.

2165939-46-6

Molecular Formula

C12H21NO3

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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